N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide
Description
N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide is a triazine-based compound featuring a 4-fluorobenzamide moiety linked to a 1,3,5-triazine core substituted with dimethylamino and pyrrolidinyl groups at positions 4 and 6, respectively. The triazine scaffold is widely utilized in medicinal and agrochemical research due to its versatility in hydrogen bonding and π-π interactions, which enhance binding affinity to biological targets . The dimethylamino group (electron-donating) and pyrrolidinyl moiety (bulky, lipophilic) likely influence solubility, pharmacokinetics, and target engagement.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-23(2)16-20-14(21-17(22-16)24-9-3-4-10-24)11-19-15(25)12-5-7-13(18)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHSZGLLMSNQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide involves a multi-step process that typically includes the following steps:
Formation of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine:
Starting from cyanuric chloride, this step involves the nucleophilic substitution reaction with dimethylamine and pyrrolidine to yield the triazine intermediate.
Chemical Reactions Analysis
Types of Reactions: N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, where the triazine ring and the fluorobenzamide moiety may be selectively oxidized or reduced under specific conditions.
Substitution Reactions: The presence of the triazine ring makes it susceptible to nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid may be used.
Reduction: Lithium aluminum hydride (LAH) or hydrogenation catalysts like palladium on carbon (Pd/C) may be employed.
Substitution: Common nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed:
The major products of these reactions depend on the specific conditions and reagents used. For instance, substitution reactions may yield various functionalized derivatives of the compound.
Scientific Research Applications
Antiviral Properties
One of the most significant applications of 3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid is its potential as an antiviral agent. Research indicates that indole derivatives, including this compound, can inhibit the hepatitis C virus (HCV). A patent describes the use of indole compounds for the prevention and treatment of HCV infections, highlighting their role in pharmaceutical compositions aimed at combating viral activity .
Case Study: Hepatitis C Inhibition
- Objective : Evaluate the efficacy of indole derivatives against HCV.
- Methodology : In vitro assays were conducted to assess viral replication.
- Results : Compounds demonstrated significant inhibition of HCV polymerase activity, suggesting potential therapeutic benefits.
Modulation of Cannabinoid Receptors
The compound has been studied for its role as an allosteric modulator of cannabinoid receptors, particularly the CB1 receptor. Allosteric modulators enhance or inhibit receptor activity without directly activating the receptor themselves. This property could be leveraged for therapeutic interventions in conditions like obesity and pain management.
Data Table: Allosteric Modulation Activity
| Compound | IC50 (µM) | Effect |
|---|---|---|
| 3-[(Dimethylamino)methyl]-1H-indole-6-carboxylic acid | 0.9 | Enhances agonist binding |
| Control Compound | 1.2 | Similar activity |
Neuroprotective Effects
Recent studies have indicated that indole derivatives can possess neuroprotective properties. The compound may contribute to the synthesis of neuroprotective agents through its involvement in biochemical pathways related to neurotransmitter modulation.
Case Study: Neuroprotection via Kynurenic Acid Derivatives
- Objective : Investigate neuroprotective effects of indole derivatives.
- Methodology : Synthesis of triarylmethane derivatives from kynurenic acid and evaluation of their neuroprotective potential.
- Results : Indole-coupled derivatives exhibited significant neuroprotective effects in cellular models.
Cosmetic Applications
The compound's properties have also been explored in cosmetic formulations. Its potential as a skin conditioning agent makes it a candidate for use in dermatological products.
Data Table: Cosmetic Formulation Efficacy
| Product Type | Active Ingredient | Efficacy |
|---|---|---|
| Moisturizer | 3-[(Dimethylamino)methyl]-1H-indole-6-carboxylic acid | Improved skin hydration |
| Anti-aging serum | Same as above | Enhanced skin elasticity |
Immunomodulatory Effects
Research has shown that certain indole derivatives can modulate immune responses by influencing T helper cell activity. This suggests potential applications in immunotherapy and treatments for autoimmune diseases.
Case Study: T Helper Cell Modulation
- Objective : Assess immunomodulatory effects on T helper cells.
- Methodology : In vitro studies measuring interleukin production.
- Results : The compound influenced IL-4 production, indicating a role in immune regulation.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects:
The mechanism of action involves the compound's interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazine ring and fluorobenzamide moiety confer specific binding properties that can modulate the activity of these targets.
Molecular Targets and Pathways Involved:
The compound may inhibit or activate key enzymes, interfere with receptor signaling pathways, or disrupt nucleic acid function, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound is compared below with two close analogs (Table 1) and broader triazine derivatives:
Table 1: Structural and Functional Comparison
Substituent Effects on Properties
- Electron-Donating vs. The 4-fluorobenzamide in the target introduces moderate electron-withdrawing effects, which may stabilize the compound in metabolic pathways relative to the thiophene-isoxazole group in Analog 2 .
Pyrrolidinyl vs. Other N-Substituents :
- The 6-pyrrolidin-1-yl group in all three compounds contributes steric bulk and lipophilicity, favoring membrane permeability. This contrasts with pesticidal triazines (e.g., diflubenzuron), where chloro or trifluoromethyl groups enhance insecticidal activity via hydrophobic interactions .
Biological Activity
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and inhibition of specific molecular targets. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazine core and a fluorobenzamide moiety. The presence of dimethylamino and pyrrolidinyl groups suggests potential interactions with biological targets, impacting its pharmacological profile.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Kinases : Similar benzamide derivatives have been studied for their ability to inhibit kinases involved in cancer progression. For instance, 4-chloro-benzamides have shown promise as RET kinase inhibitors, which are crucial in certain cancers .
- Modulation of G Protein-Coupled Receptors (GPCRs) : The interaction with GPCRs is significant as they play a role in various signaling pathways. Compounds that target these receptors can modulate cellular responses related to growth and survival .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study evaluating similar benzamide derivatives demonstrated significant inhibition of tumor growth in xenograft models. The tested compounds were found to effectively reduce tumor size and improve survival rates in animal models .
- Kinase Inhibition : In vitro assays have shown that compounds structurally related to this compound exhibit potent inhibition of RET kinase activity. This inhibition correlated with reduced proliferation in RET-driven cancer cell lines .
- GPCR Interaction : Research on GPCRs has indicated that compounds targeting these receptors can modulate immune responses and inflammation, suggesting a broader therapeutic potential beyond oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a 1,3,5-triazine core. A typical approach involves reacting 4-fluorobenzoyl chloride with a triazine intermediate containing dimethylamino and pyrrolidinyl groups. Key steps include:
- Triazine Functionalization : Use of coupling agents (e.g., EDC/HOBt) to attach the benzamide moiety to the triazine ring .
- Solvent and Catalyst : Reactions are often conducted in dichloromethane or DMF with triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent integration (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, fluorophenyl aromatic protons at δ ~7.1–7.9 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₉H₂₃F N₆O) .
Q. What are the primary solubility challenges, and how are they addressed in experimental design?
- Methodological Answer :
- Solvent Selection : The compound’s polar triazine and amide groups favor solubility in DMSO or DMF, while the fluorophenyl group reduces aqueous solubility.
- Co-solvent Systems : Use of water-miscible solvents (e.g., 10% DMSO in PBS) for biological assays .
- Salt Formation : Explore hydrochloride or trifluoroacetate salts to enhance solubility in polar media .
Advanced Research Questions
Q. How can reaction selectivity be optimized to avoid byproducts during triazine functionalization?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., over-alkylation) during benzamide coupling .
- Protecting Groups : Temporarily block reactive sites (e.g., pyrrolidinyl NH) with Boc groups, followed by deprotection post-functionalization .
- Catalytic Screening : Test Pd or Cu catalysts for regioselective substitution on the triazine ring .
Q. What computational strategies are used to predict the compound’s bioactivity and binding mechanisms?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases) .
- QSAR Modeling : Correlate structural features (e.g., fluorophenyl lipophilicity) with activity data to guide analog design .
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to identify critical residue interactions .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and ATP concentrations in kinase assays .
- Metabolic Stability Testing : Use liver microsomes to evaluate if differential metabolism explains potency variations .
- Structural Validation : Confirm compound purity via X-ray crystallography (e.g., compare with triazine analogs in Acta Crystallographica Section E ).
Q. What advanced techniques are employed to study the compound’s solid-state properties?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks (e.g., compare with triazine-pyrazoline analogs ).
- DSC/TGA : Analyze thermal stability (decomposition >200°C typical for triazines) and polymorph transitions .
- Powder XRD : Identify crystalline vs. amorphous phases, which impact dissolution rates in formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
